1-methyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine is an organic compound with a molecular formula of C10H17N3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-methyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) to ensure high yields and purity . Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Methyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding amine derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the pyrazole ring, creating halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.
Scientific Research Applications
1-Methyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and composites.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways .
Comparison with Similar Compounds
1-Methyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Known for their antifungal activity.
1-Methyl-1H-indole derivatives: Used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-methyl-N-(3-methylcyclopentyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-8-3-4-9(5-8)12-10-6-11-13(2)7-10/h6-9,12H,3-5H2,1-2H3 |
InChI Key |
OTFCXAXFXCXWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=CN(N=C2)C |
Origin of Product |
United States |
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